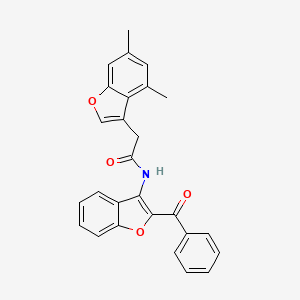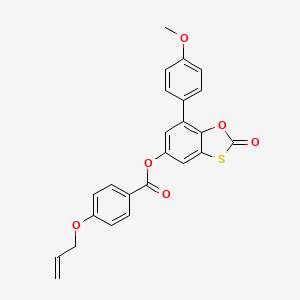![molecular formula C24H18N2O3S B11417582 1-benzyl-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417582.png)
1-benzyl-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bencil-3-(3-metoxifenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona es un compuesto orgánico complejo con una estructura única que combina grupos bencilo, metoxifenil y benzotieno pirimidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-bencil-3-(3-metoxifenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona típicamente involucra reacciones orgánicas de varios pasos. Los pasos iniciales a menudo incluyen la formación del núcleo de benzotieno pirimidina, seguido de la introducción de grupos bencilo y metoxifenil mediante reacciones de sustitución. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando vías de reacción similares a las de los entornos de laboratorio. Los métodos industriales a menudo se centran en la rentabilidad, la escalabilidad y las consideraciones ambientales. Las técnicas como la síntesis de flujo continuo y los principios de química verde se pueden emplear para mejorar la eficiencia y reducir los residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-bencil-3-(3-metoxifenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción como la temperatura, el pH y la elección del solvente son cruciales para lograr los resultados deseados.
Productos Mayores Formados
Los productos mayores formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
1-bencil-3-(3-metoxifenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se puede estudiar por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: La investigación puede centrarse en sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y estudios farmacológicos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales, como semiconductores orgánicos y tintes.
Mecanismo De Acción
El mecanismo de acción de 1-bencil-3-(3-metoxifenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona implica su interacción con objetivos moleculares y vías específicas. Estos pueden incluir la unión a enzimas o receptores, la modulación de vías de señalización y la afectación de los procesos celulares. Se requieren estudios detallados para dilucidar los mecanismos exactos e identificar los objetivos moleculares involucrados.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-Bencil-3-(3-metoxibencil)urea
- 1-Bencil-3-(4-metoxifenil)tiourea
- 1-bencil-3-(3-metoxifenil)-2-azepanona
Singularidad
1-bencil-3-(3-metoxifenil)1benzotieno[3,2-d]pirimidina-2,4(1H,3H)-diona es único debido a su combinación específica de características estructurales, que pueden conferir propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C24H18N2O3S |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
1-benzyl-3-(3-methoxyphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18N2O3S/c1-29-18-11-7-10-17(14-18)26-23(27)22-21(19-12-5-6-13-20(19)30-22)25(24(26)28)15-16-8-3-2-4-9-16/h2-14H,15H2,1H3 |
Clave InChI |
AHTUAERQKABAAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,2-benzoxazol-3-yl)-5-{[(2-fluorobenzyl)sulfonyl]methyl}furan-2-carboxamide](/img/structure/B11417517.png)
![3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417522.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11417526.png)
![Dimethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11417531.png)
![N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417534.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11417538.png)
![2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11417539.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417541.png)

![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11417562.png)

![N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417567.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B11417569.png)
![1-(2-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11417578.png)
